molecular formula C17H27NO3 B13931453 N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine CAS No. 1114567-19-9

N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine

Cat. No.: B13931453
CAS No.: 1114567-19-9
M. Wt: 293.4 g/mol
InChI Key: YRDKHPKBDFSETH-UHFFFAOYSA-N
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Description

N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine is a complex organic compound with the molecular formula C17H27NO3 This compound is characterized by its unique structure, which includes a cyclopropane ring attached to a benzylamine moiety substituted with methoxyethoxy and methoxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of a substituted benzaldehyde with an amine to form the benzylamine intermediate.

    Introduction of the Cyclopropane Ring: The benzylamine intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst.

    Substitution with Methoxyethoxy and Methoxypropyl Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethoxy and methoxypropyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)amine: Similar structure but lacks the cyclopropane ring.

    N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropane: Similar structure but lacks the amine group.

Uniqueness

N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine is unique due to the presence of both the cyclopropane ring and the benzylamine moiety with methoxyethoxy and methoxypropyl substitutions. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

CAS No.

1114567-19-9

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

N-[[3-(2-methoxyethoxy)-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine

InChI

InChI=1S/C17H27NO3/c1-19-7-3-4-14-10-15(13-18-16-5-6-16)12-17(11-14)21-9-8-20-2/h10-12,16,18H,3-9,13H2,1-2H3

InChI Key

YRDKHPKBDFSETH-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=CC(=CC(=C1)OCCOC)CNC2CC2

Origin of Product

United States

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